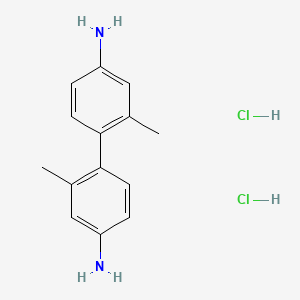

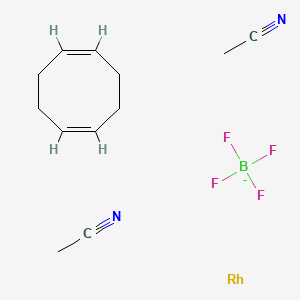

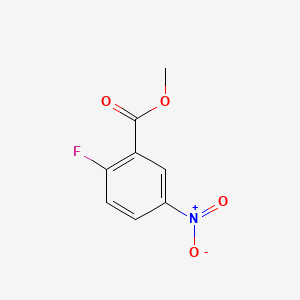

![molecular formula C8H5NO3 B1588949 Ácido furo[3,2-b]piridina-5-carboxílico CAS No. 56473-91-7](/img/structure/B1588949.png)

Ácido furo[3,2-b]piridina-5-carboxílico

Descripción general

Descripción

“Furo[3,2-b]pyridine-5-carboxylic acid” is a type of heterocyclic compound . It is a part of the larger family of fused pyridine derivatives, which are of increasing interest in drug design and medicinal chemistry . The structural similarity of many drugs (especially antiviral and anticancer ones) with DNA bases such as adenine and guanine is a key factor to explain their effectiveness .

Synthesis Analysis

The synthesis of furo[3,2-b]pyridine derivatives has been reported in various studies . For instance, one method involves the hydrolysis of furo[3,2-b]pyrrole-5-carboxylates to form acids, which undergo one-pot decarboxylation with TFA and formylation of the in situ formed furo[3,2-b]pyrrole with triethyl orthoformate to give 5-carbaldehydes .

Molecular Structure Analysis

The molecular structure of “Furo[3,2-b]pyridine-5-carboxylic acid” is characterized by a five-membered heteroaromatic ring fused with a pyridine derivative . The presence of the carboxylic acid group contributes to its unique chemical properties.

Chemical Reactions Analysis

The chemical reactions involving “Furo[3,2-b]pyridine-5-carboxylic acid” are diverse and depend on the specific conditions and reagents used . For example, one study reported the conversion of 3-(5-Methoxycarbonyl-4H-furo[3,2-b]-pyrrole-2-yl)propenoic acid to the corresponding azide, which was then cyclized to give a specific product by heating in diphenylether .

Physical And Chemical Properties Analysis

“Furo[3,2-b]pyridine-5-carboxylic acid” is a solid compound . Its molecular weight is approximately 163.13 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require additional experimental data.

Aplicaciones Científicas De Investigación

Construcción asimétrica de furo[2,3-b]piridinas enantio enriquecidas

Un protocolo multicatalítico que involucra oro, paladio y ácido fosfórico permite un proceso de cicloisomerización de relevo/cicloadición asimétrica [4 + 2] entre ynamidas y carbonato de 4-hidroxi-2-ciclopentenona . Este proceso permite la construcción directa de diversos derivados de furo[2,3-b]piridina de una manera en un solo recipiente con rendimientos y diastereo y enantioselectividades de buenos a excelentes de manera uniforme .

Síntesis y actividades biológicas

Los derivados de furo[3,2-b]piridina son de creciente interés en el diseño de fármacos y la química medicinal . Se encuentran en las estructuras de sustancias con actividades antituberculosas, antibacterianas, antifúngicas, antiinflamatorias y antimaláricas . También contribuyen positivamente a las propiedades de solubilidad, polaridad, lipofilia y capacidad de enlace de hidrógeno de los compuestos en los que se incorporan .

Propiedades del inhibidor de la cinasa

Los compuestos que llevan el andamiaje de furo[3,2-b]piridina se han informado en muchos estudios como estructura central y sustituyente con propiedades inhibidoras de la cinasa . Estos incluyen inhibidores selectivos de cinasas cdc-like (CLK), inhibidores de cinasa dependiente de ciclina (CDK2) e inhibidores de cinasas dk1, cdk2, Fyn, JNK3 .

Actividades antihipertensivas y antimicrobianas

Las furopiridinas, que son isósteres de los núcleos de benzofurano e indol, se encuentran con frecuencia en la estructura química de los compuestos que poseen diversas bioactividades como antihipertensivas y antimicrobianas .

Actividades antiinflamatorias, antiagregantes y anticoagulantes

Uno de los primeros estudios sobre derivados de furopiridina se centró en las actividades antiinflamatorias, antiagregantes y anticoagulantes .

Actividad vasodilatadora coronaria

Se han informado derivados de tetrahidrofuro[3,4-b]piridina con actividad vasodilatadora coronaria .

Mecanismo De Acción

The mechanism of action of “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives can vary depending on their specific chemical structure and the biological system in which they are acting . For instance, some fused pyridine derivatives are known for their pharmacological activity, including antiviral, anticancer, antituberculosis, antibacterial, antifungal, anti-inflammatory, and antimalarial activities .

Safety and Hazards

Based on the available information, “Furo[3,2-b]pyridine-5-carboxylic acid” may pose certain hazards. For instance, it has been associated with hazard statements H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . As with all chemicals, it should be handled with appropriate safety measures.

Direcciones Futuras

The future directions for research on “Furo[3,2-b]pyridine-5-carboxylic acid” and its derivatives are promising. Given their diverse biological activities, these compounds could be further explored for potential applications in drug design and medicinal chemistry . Additionally, the development of more efficient and selective synthetic methods for these compounds could also be a valuable area of future research .

Propiedades

IUPAC Name |

furo[3,2-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-8(11)6-1-2-7-5(9-6)3-4-12-7/h1-4H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFYLKLRQPTZVAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1OC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80441336 | |

| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56473-91-7 | |

| Record name | Furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | furo[3,2-b]pyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

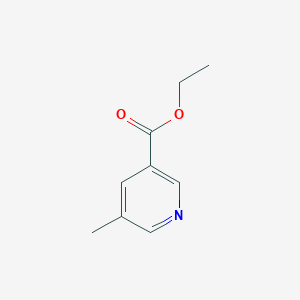

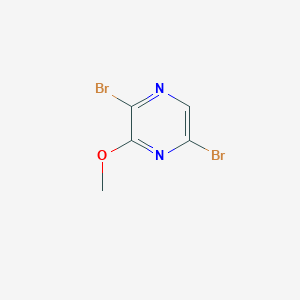

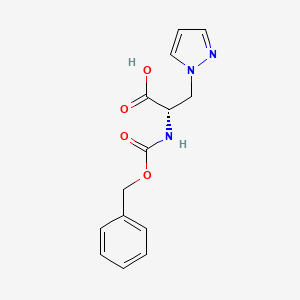

![Imidazo[1,2-a]pyridin-5-ylmethanol](/img/structure/B1588869.png)

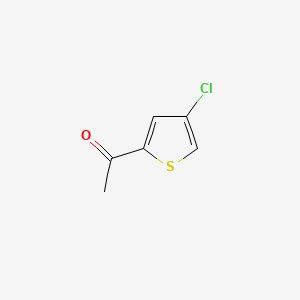

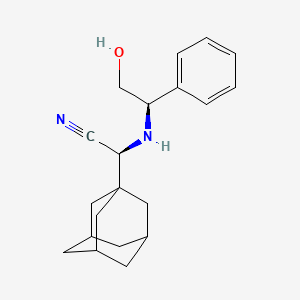

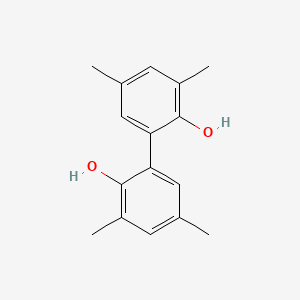

![4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde](/img/structure/B1588876.png)

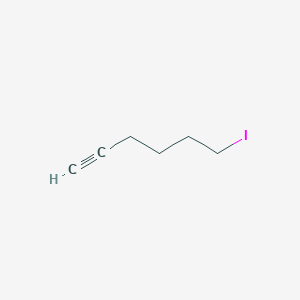

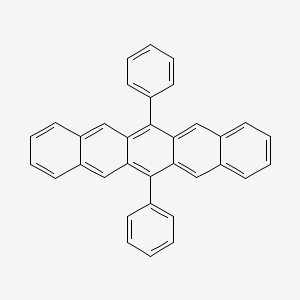

![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)